

A Technical Guide to the Physicochemical Properties of 2-Isopropenylpyridine

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Compound of Interest

Compound Name: 2-Isopropenylpyridine

Cat. No.: B1346815

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **2-isopropenylpyridine**. Due to the limited availability of experimentally determined data in peer-reviewed literature, this document presents computed properties alongside data for the structurally similar compound, 2-isopropylpyridine, for comparative purposes. Furthermore, detailed experimental protocols for the synthesis, purification, and characterization of **2-isopropenylpyridine** are provided, enabling researchers to produce and verify the properties of this compound in a laboratory setting.

Core Physicochemical Properties

The physicochemical properties of **2-isopropenylpyridine** are crucial for its application in synthesis, polymer science, and materials development. While extensive experimental data is not readily available, computational models provide valuable estimates.

Table 1: Computed Physicochemical Properties of 2-Isopropenylpyridine

| Property | Value | Source |
|--------------------------------|---------------------------------|------------|
| Molecular Formula | C ₈ H ₉ N | PubChem[1] |
| Molecular Weight | 119.16 g/mol | PubChem[1] |
| Exact Mass | 119.0735 g/mol | PubChem[1] |
| Topological Polar Surface Area | 12.9 Å ² | PubChem[1] |
| XLogP3 | 2.3 | PubChem[1] |
| Heavy Atom Count | 9 | PubChem[1] |
| Complexity | 107 | PubChem[1] |

Table 2: Experimental Physicochemical Properties of 2-Isopropylpyridine (for comparison)

For the purpose of comparison and to highlight the differences, the following table summarizes the experimentally determined properties of the saturated analog, 2-isopropylpyridine.

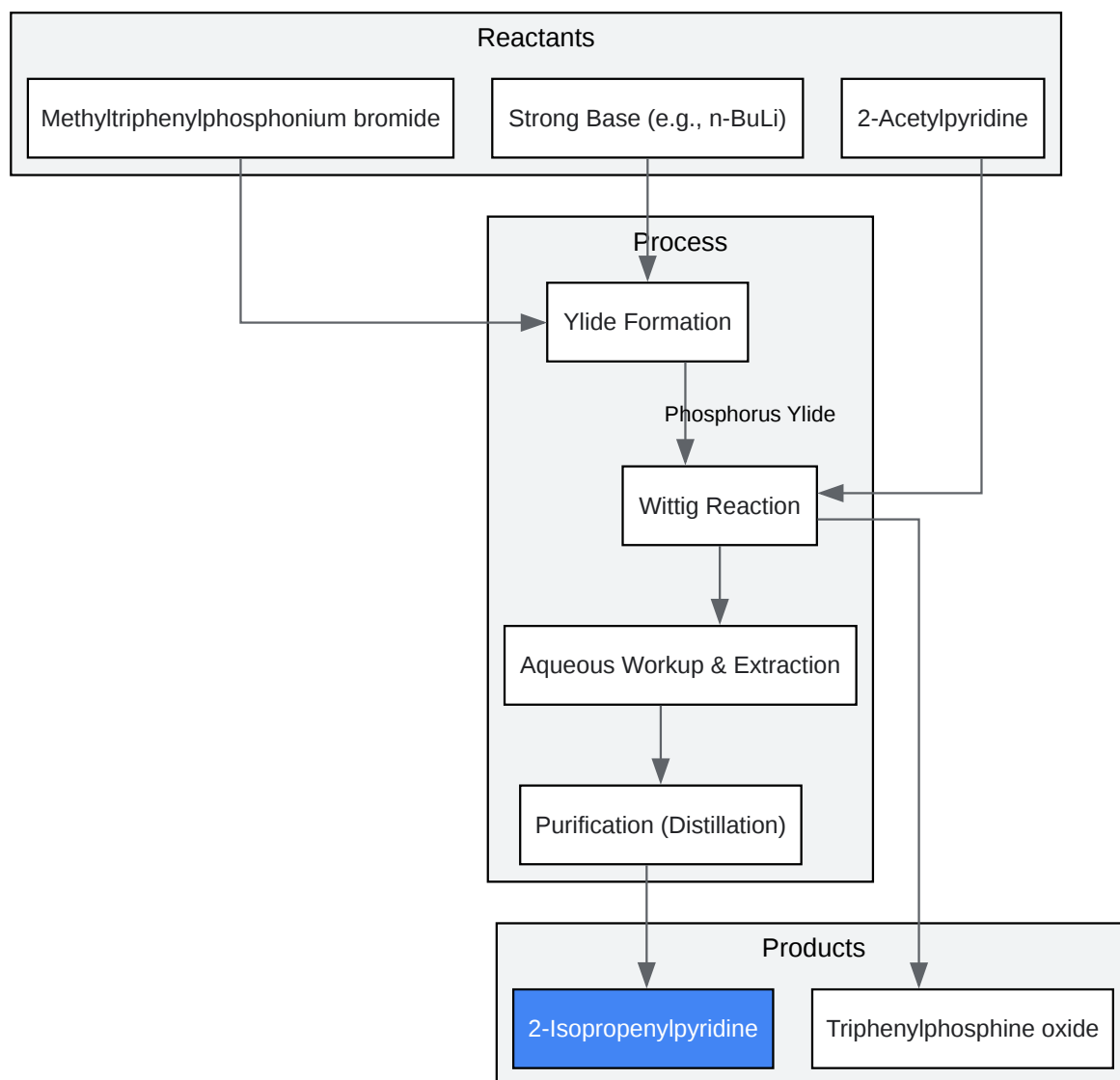
| Property | Value | Conditions | Source |
|------------------|--|----------------------------|----------------------------|
| Boiling Point | 159.8 °C | at 760 mmHg | Guidechem[2], ChemBK[3] |
| Melting Point | -141 °C | Guidechem[2], ChemBK[3] | |
| Density | 0.912 g/cm ³ | Guidechem[2], ChemBK[3] | |
| Refractive Index | 1.492 | Guidechem[2], ChemBK[3] | |
| Flash Point | 23.2 °C | Guidechem[2], ChemBK[3] | |
| pKa | 5.83 | at 25°C | ChemicalBook[4] |
| Vapor Pressure | 3.2 mmHg | at 25°C | ChemBK[3] |
| Solubility | Soluble in organic solvents (e.g., ethanol, ether) | ChemBK[3] | |

Synthesis and Reactions

2-Isopropenylpyridine is a valuable monomer in polymer synthesis due to its reactive vinyl group and the presence of the pyridine moiety, which can be used for further functionalization.

Synthesis of 2-Isopropenylpyridine via Wittig Reaction

A common and effective method for the synthesis of alkenes from carbonyl compounds is the Wittig reaction.[5][6] **2-Isopropenylpyridine** can be synthesized from the readily available 2-acetylpyridine.



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A schematic workflow for the synthesis of **2-isopropenylpyridine**.

Anionic Polymerization of 2-Isopropenylpyridine

2-Isopropenylpyridine can undergo living anionic polymerization to produce well-defined polymers with controlled molecular weights and narrow molecular weight distributions.[7] This process requires stringent anhydrous and anaerobic conditions.



Workflow for the anionic polymerization of 2-isopropenylpyridine.

Experimental Protocols

Protocol 1: Synthesis of 2-Isopropenylpyridine

Objective: To synthesize **2-isopropenylpyridine** from 2-acetylpyridine via a Wittig reaction.

Materials:

- Methyltriphenylphosphonium bromide
- Dry tetrahydrofuran (THF)
- n-Butyllithium (n-BuLi) in hexanes
- 2-Acetylpyridine
- Saturated aqueous ammonium chloride (NH₄Cl)
- Diethyl ether
- Anhydrous magnesium sulfate (MgSO₄)
- Round-bottom flasks, magnetic stirrer, dropping funnel, condenser, inert atmosphere (N₂ or Ar)

Procedure:

- A solution of methyltriphenylphosphonium bromide in dry THF is prepared in a flame-dried, three-necked flask under an inert atmosphere.
- The solution is cooled to 0 °C, and n-BuLi is added dropwise, resulting in the formation of the orange-red phosphorus ylide.
- After stirring at room temperature for 1 hour, the mixture is cooled again to 0 °C.
- A solution of 2-acetylpyridine in dry THF is added dropwise to the ylide solution.
- The reaction is allowed to warm to room temperature and stirred overnight.

- The reaction is quenched by the slow addition of saturated aqueous NH_4Cl .
- The aqueous layer is extracted with diethyl ether.
- The combined organic layers are washed with brine, dried over anhydrous MgSO_4 , filtered, and the solvent is removed under reduced pressure.
- The crude product is purified by vacuum distillation to yield pure **2-isopropenylpyridine**.

Protocol 2: Anionic Polymerization of 2-Isopropenylpyridine

Objective: To synthesize poly(**2-isopropenylpyridine**) with a controlled molecular weight via living anionic polymerization.

Materials:

- **2-Isopropenylpyridine**, purified and distilled
- Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone
- sec-Butyllithium (sec-BuLi) as an initiator
- Methanol, degassed
- High-vacuum line, glass reactor with break-seals

Procedure:

- All glassware is rigorously cleaned and flame-dried under high vacuum.
- The reactor is attached to the high-vacuum line, and THF is distilled into it.
- A known amount of sec-BuLi is introduced into the reactor via a break-seal.
- The reactor is cooled to $-78\text{ }^\circ\text{C}$ (dry ice/acetone bath).

- A pre-measured amount of purified **2-isopropenylpyridine** monomer is distilled into the reactor, and the polymerization is initiated.
- The reaction is allowed to proceed for a specified time to ensure complete conversion.
- The living polymer chains are terminated by the addition of degassed methanol, which causes the color of the living anions to disappear.
- The polymer is isolated by precipitation in a non-solvent (e.g., hexane), filtered, and dried under vacuum.

Protocol 3: Determination of Boiling Point

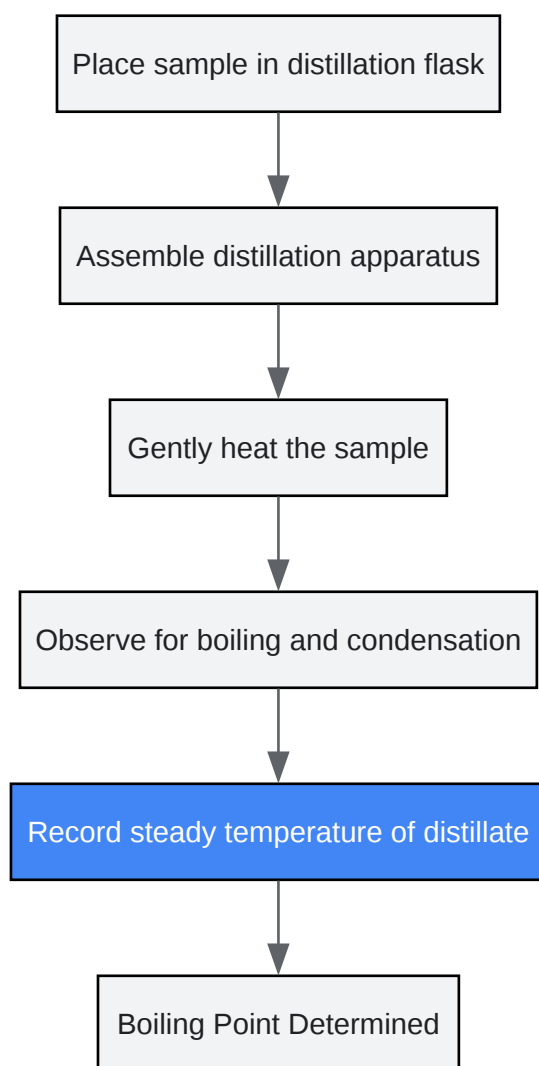
Objective: To determine the boiling point of **2-isopropenylpyridine**.

Apparatus:

- Distillation flask, condenser, receiving flask, thermometer, heating mantle.

Procedure:

- A small amount of the purified **2-isopropenylpyridine** is placed in the distillation flask with a few boiling chips.
- The distillation apparatus is assembled with the thermometer bulb positioned just below the side arm of the distillation head.
- The liquid is heated gently, and the temperature is recorded when a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point at the recorded atmospheric pressure.



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Experimental workflow for boiling point determination.

Protocol 4: Determination of Density

Objective: To determine the density of **2-isopropenylpyridine**.

Apparatus:

- Pycnometer (specific gravity bottle), analytical balance, constant temperature water bath.

Procedure:

- The empty, clean, and dry pycnometer is weighed accurately.

- It is then filled with distilled water and placed in a constant temperature bath (e.g., 20 °C) until it reaches thermal equilibrium. The mass is recorded.
- The pycnometer is emptied, dried, and filled with **2-isopropenylpyridine**.
- The process in step 2 is repeated for the **2-isopropenylpyridine** sample.
- The density is calculated using the formula: $\text{Density} = (\text{mass of sample}) / (\text{volume of pycnometer})$, where the volume is determined from the mass and known density of water at the specified temperature.

Protocol 5: Determination of Refractive Index

Objective: To determine the refractive index of **2-isopropenylpyridine**.

Apparatus:

- Abbe refractometer, constant temperature water bath, light source (sodium lamp).

Procedure:

- The refractometer is calibrated using a standard of known refractive index.
- The prisms of the refractometer are cleaned with a suitable solvent (e.g., ethanol) and allowed to dry.
- A few drops of **2-isopropenylpyridine** are placed on the lower prism.
- The prisms are closed, and the instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.
- The refractive index is read from the scale. The temperature should be maintained at a constant value (e.g., 20 °C) using the water bath.

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